rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans
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Overview
Description
rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans: is a chemical compound characterized by a cyclopropane ring with two hydroxymethyl groups attached to the first and second carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans can be achieved through the thiol-Michael “click” reaction between dithiol and diacrylate monomers. This method allows for the incorporation of stereopure cis and trans isomers of 1,2-cyclopropanedimethanol .
Industrial Production Methods: Industrial production methods for this compound involve conducting a ring-closure reaction on organic dihalide and a reducing agent in an alcohol solvent under specific conditions. This process yields a solution of this compound and halide salt, which is then subjected to solid-liquid separation, filtration, and rectification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl groups and the strained cyclopropane ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products: The major products formed from the reactions of this compound include various cyclopropane derivatives, such as cyclopropane carboxylic acids and cyclopropane alcohols .
Scientific Research Applications
Chemistry: In chemistry, rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans is used as a building block for the synthesis of polymers and other complex molecules. Its rigid ring structure allows for the manipulation of bulk properties in linear polymer systems .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is utilized in the production of high-performance materials, including thermoplastic polymers and resins .
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans involves its ability to undergo various chemical transformations due to the presence of the strained cyclopropane ring and hydroxymethyl groups. These structural features enable the compound to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans include cis-1,2-Cyclopropanedimethanol, 1,4-Butanediol, and 1,2-Dimethylcyclopropane .
Uniqueness: The uniqueness of this compound lies in its rigid cyclopropane ring structure, which imparts distinct physical and chemical properties compared to other diols. This rigidity allows for precise control over the properties of the resulting polymers and materials .
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
SWXDNKVUVKMURJ-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1CO)CO |
Canonical SMILES |
C1C(C1CO)CO |
Origin of Product |
United States |
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